O-(N-(O-Anisyl)carbamoyl)cyclohexanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(N-(O-Anisyl)carbamoyl)cyclohexanone oxime is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.311 g/mol . This compound is known for its unique structure, which includes an oxime group, a carbamoyl group, and an anisyl group attached to a cyclohexanone backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as electrochemical methods. For example, the electrochemical reduction of nitrate on a Zn-Cu alloy catalyst has been reported as a sustainable method for synthesizing cyclohexanone oxime . This method offers an environmentally friendly alternative to traditional chemical processes, which often require harsh reaction conditions.
Chemical Reactions Analysis
Types of Reactions
O-(N-(O-Anisyl)carbamoyl)cyclohexanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The anisyl or carbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the oxime group can lead to the formation of nitriles, while reduction can yield amines.
Scientific Research Applications
O-(N-(O-Anisyl)carbamoyl)cyclohexanone oxime has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of O-(N-(O-Anisyl)carbamoyl)cyclohexanone oxime involves its interaction with specific molecular targets and pathways. For example, the oxime group can undergo Beckmann rearrangement to form amides, which are important intermediates in various chemical processes . The anisyl and carbamoyl groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- O-(N-(M-Anisyl)carbamoyl)cyclohexanone oxime
- O-(N-(P-Anisyl)carbamoyl)cyclohexanone oxime
- O-(N-(2,3-Xylyl)carbamoyl)cyclohexanone oxime
Uniqueness
O-(N-(O-Anisyl)carbamoyl)cyclohexanone oxime is unique due to the specific positioning of the anisyl group, which can influence its chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
107840-18-6 |
---|---|
Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(cyclohexylideneamino) N-(2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C14H18N2O3/c1-18-13-10-6-5-9-12(13)15-14(17)19-16-11-7-3-2-4-8-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,15,17) |
InChI Key |
DGEMIYAJOWGVOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)ON=C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.